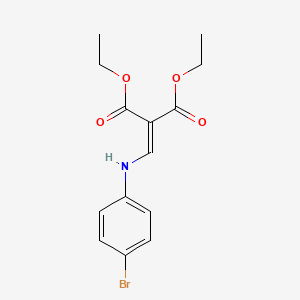







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:23])[C:13](=[CH:19]OCC)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10]>C(O)C>[CH2:9]([O:11][C:12](=[O:23])[C:13](=[CH:19][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10]
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
126.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the resulting brown mixture was stirred for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled down in an ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a hard solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was then heated
|
|
Type
|
CUSTOM
|
|
Details
|
also to remove most of the impurities
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the suspension in the refrigerator
|
|
Type
|
FILTRATION
|
|
Details
|
the solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
After drying in air
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 168 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[CH2:9]([O:11][C:12](=[O:23])[C:13](=[CH:19]OCC)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10]>C(O)C>[CH2:9]([O:11][C:12](=[O:23])[C:13](=[CH:19][NH:6][C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10]
|


|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
126.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Type
|
CUSTOM
|
|
Details
|
Then, the resulting brown mixture was stirred for 5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled down in an ice-water bath
|
|
Type
|
CUSTOM
|
|
Details
|
to afford a hard solid
|
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture was then heated
|
|
Type
|
CUSTOM
|
|
Details
|
also to remove most of the impurities
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling the suspension in the refrigerator
|
|
Type
|
FILTRATION
|
|
Details
|
the solids were collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with cold ethanol
|
|
Type
|
CUSTOM
|
|
Details
|
After drying in air
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=CC=C(C=C1)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 168 g | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |